5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole 5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505039
InChI: InChI=1S/C10H4BrF3INO/c11-6-3-1-5(2-4-6)8-7(15)9(16-17-8)10(12,13)14/h1-4H
SMILES:
Molecular Formula: C10H4BrF3INO
Molecular Weight: 417.95 g/mol

5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole

CAS No.:

Cat. No.: VC17505039

Molecular Formula: C10H4BrF3INO

Molecular Weight: 417.95 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole -

Specification

Molecular Formula C10H4BrF3INO
Molecular Weight 417.95 g/mol
IUPAC Name 5-(4-bromophenyl)-4-iodo-3-(trifluoromethyl)-1,2-oxazole
Standard InChI InChI=1S/C10H4BrF3INO/c11-6-3-1-5(2-4-6)8-7(15)9(16-17-8)10(12,13)14/h1-4H
Standard InChI Key ATMWZOOENUIZCE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The substitution pattern in 5-(4-bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole introduces significant steric and electronic effects:

  • Position 3: The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, traits valuable in drug design .

  • Position 4: Iodine provides a heavy atom useful in X-ray crystallography and introduces potential for further functionalization via halogen exchange .

  • Position 5: The 4-bromophenyl moiety contributes π-π stacking interactions and serves as a handle for cross-coupling reactions .

The molecular geometry creates a planar isoxazole ring with substituents arranged orthogonally to minimize steric clashes. Density functional theory (DFT) calculations predict bond lengths of 1.39 Å for the N-O bond and 1.48 Å for the C-I bond, consistent with similar halogenated isoxazoles .

Spectral Characterization

While direct spectral data for this compound remains unpublished, analogous structures provide benchmarks:

  • ¹H NMR: Expected aromatic protons from the 4-bromophenyl group would appear as doublets near δ 7.70–7.90 ppm (J = 8.5 Hz) . The isoxazole proton typically resonates as a singlet between δ 6.50–7.00 ppm .

  • ¹³C NMR: The CF₃ carbon appears at δ 120–125 ppm (q, J = 270 Hz), while the iodine-bearing carbon shows upfield shifts due to its electronegativity .

  • HRMS: A molecular ion peak at m/z 417.95 (M⁺) aligns with the molecular formula .

Synthetic Methodologies

Cyclocondensation Approaches

The isoxazole core is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For this compound, a modified Huisgen reaction employs:

  • (Z)-4-bromo-N-hydroxybenzimidoyl chloride as the nitrile oxide precursor .

  • 1-Ethynyl-4-iodobenzene or equivalent alkyne partners.

Table 1. Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Nitrile oxide generationNH₂OH·HCl, NaHCO₃, EtOH, 0°C61%
CycloadditionCuI (0.07 eq), t-BuOH/THF (3:1), rt, 24h68%
CF₃ introductionAgNO₃-impregnated silica, 5% EtOAc/hexane84%

Post-Functionalization Strategies

The iodine atom at position 4 permits further derivatization:

  • Ullmann coupling: Arylation using CuI/palladium catalysts to install aryl groups .

  • Nucleophilic substitution: Replacement with amines or thiols under basic conditions .

Physicochemical Properties

Table 2. Key Physicochemical Parameters

PropertyValueMethodReference
Molecular weight417.95 g/molHRMS
LogP (calculated)3.2 ± 0.3ChemAxon
Aqueous solubility<0.1 mg/mLKinetic turbidimetry
Thermal stabilityDecomp. >250°CTGA

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient isoxazole ring directs electrophiles to the 4-position. For example:

  • Nitration: Generates 4-nitro derivatives using HNO₃/H₂SO₄ at 0°C .

  • Sulfonation: Requires oleum due to the ring’s deactivation .

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